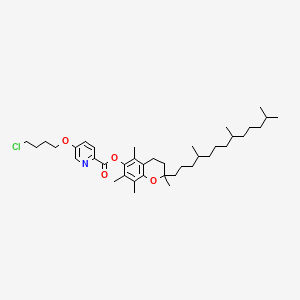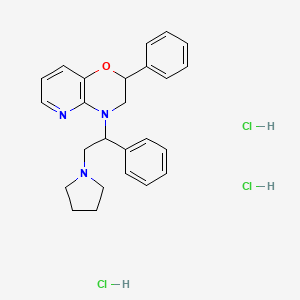
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido-oxazine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multiple steps:
Formation of the Pyrido-Oxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Pyrrolidinyl Groups: This can be achieved through nucleophilic substitution reactions, where the phenyl and pyrrolidinyl groups are introduced to the core structure.
Purification and Crystallization: The final product is purified using techniques such as recrystallization or chromatography and then converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Employing large-scale chromatography or crystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agent: Investigated for its potential use in treating neurological disorders.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-Phenyl-2-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-thiazine
Uniqueness
- Structural Features : The presence of both phenyl and pyrrolidinyl groups attached to the pyrido-oxazine core.
- Biological Activity : Exhibits unique binding properties and biological activities compared to other similar compounds.
Properties
CAS No. |
88799-28-4 |
|---|---|
Molecular Formula |
C25H30Cl3N3O |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-phenyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C25H27N3O.3ClH/c1-3-10-20(11-4-1)22(18-27-16-7-8-17-27)28-19-24(21-12-5-2-6-13-21)29-23-14-9-15-26-25(23)28;;;/h1-6,9-15,22,24H,7-8,16-19H2;3*1H |
InChI Key |
MGDZDGUGJBZBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N3CC(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


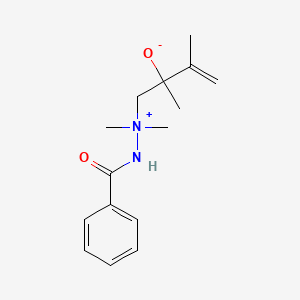

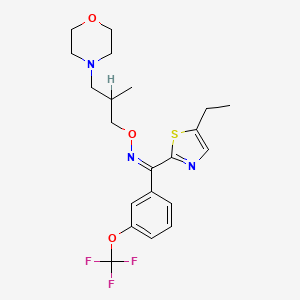
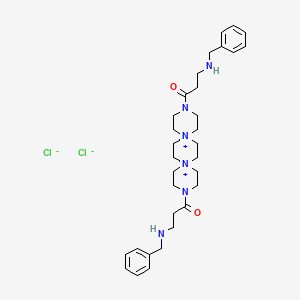
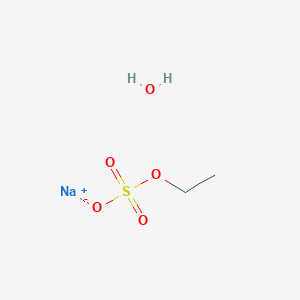

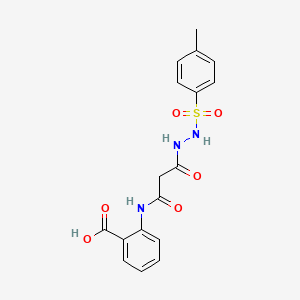
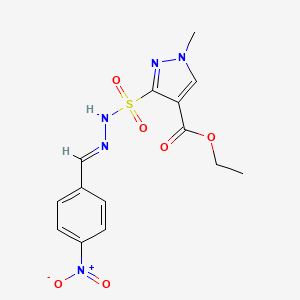
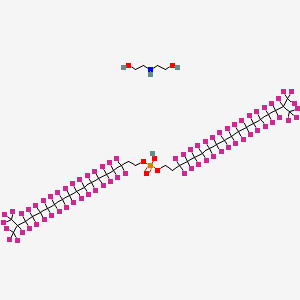

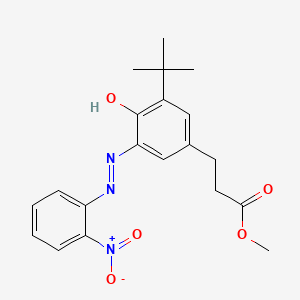
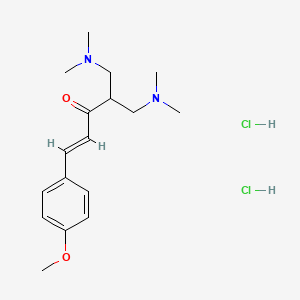
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
